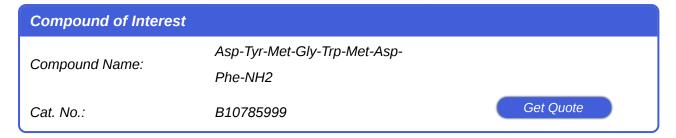


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A Comprehensive Technical Guide to the Biological Functions of Cholecystokinin Octapeptide (CCK-8)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly known as cholecystokinin octapeptide (sulfated CCK-8), is the smallest C-terminal fragment of the hormone cholecystokinin that retains full biological activity. As a pleiotropic signaling molecule, CCK-8 functions as both a key gastrointestinal hormone and a prominent neurotransmitter in the central nervous system. Its diverse physiological roles, mediated through two distinct G protein-coupled receptors, CCK1R and CCK2R, have positioned it as a significant target for therapeutic intervention in a range of disorders, including digestive diseases, obesity, and neurological conditions. This technical guide provides an in-depth overview of the core biological functions of CCK-8, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Biological Functions

CCK-8 plays a crucial role in regulating a variety of physiological processes. In the gastrointestinal system, it is a primary regulator of pancreatic enzyme secretion and gallbladder contraction, essential for the digestion of fats and proteins. Furthermore, CCK-8 is a potent satiety signal, acting on vagal afferent neurons to reduce food intake and meal size. In the



central nervous system, CCK-8 functions as a neurotransmitter, modulating anxiety, memory, and dopamine signaling.

Quantitative Data: Receptor Binding and Potency

The biological effects of CCK-8 are initiated by its binding to two distinct receptor subtypes, CCK1R and CCK2R, which exhibit different affinities for CCK-8 and its analogs. The quantitative data for binding affinity (Ki), potency (EC50), and efficacy (Emax) are summarized in the tables below.

| Ligand | Receptor | Species | Tissue/Cell Line | Binding Affinity (Ki) | Reference |
|---------------------|----------|---------|---------------------------------|--------------------------|-----------|
| Sulfated CCK-8 | CCK1R | Human | Transfected HEK-293 cells | ~0.6-1 nM | [1] |
| Sulfated CCK-8 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM | [1] |
| Desulfated CCK-8 | CCK1R | Human | Transfected HEK-293 cells | ~300-500 nM | [1] |
| Desulfated CCK-8 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM | [1] |
| Gastrin-17 | CCK1R | Human | Transfected HEK-293 cells | >1000 nM | [1] |
| Gastrin-17 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM | |

Table 1: Binding Affinities of CCK-8 and Related Peptides to CCK Receptors.



| Assay | Agonist | Receptor | Parameter | Value | Reference |
|---|-------------------|----------|-----------|------------------|-----------|
| Pancreatic Amylase Secretion | Sulfated CCK-8 | CCK1R | EC50 | ~10-100 pM | |
| Smooth Muscle Contraction (Gallbladder) | Sulfated CCK-8 | CCK1R | EC50 | ~1 nM | |
| Gastric Acid Secretion | Sulfated CCK-8 | CCK2R | EC50 | ~10 nM | • |
| Pancreatic Protein Secretion (in vivo) | Sulfated CCK-8 | CCK1R | ED50 | 4 pmol/kg/min | |

Table 2: Potency of CCK-8 in Various Biological Assays.

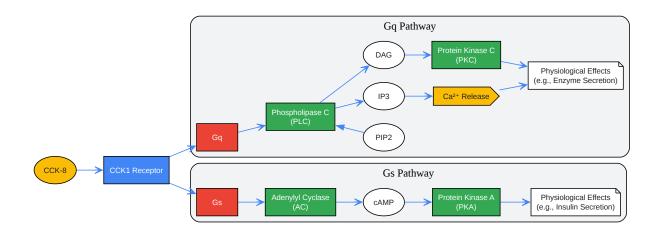
Signaling Pathways

Upon binding of CCK-8, the CCK1 and CCK2 receptors activate distinct intracellular signaling cascades.

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-mediated pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).





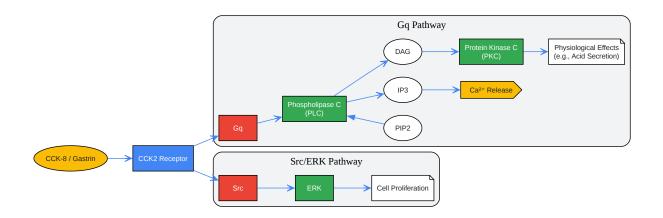
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Caption: CCK1 Receptor Signaling Pathways.

CCK2 Receptor Signaling

The CCK2 receptor is primarily coupled to Gq proteins, activating the PLC/IP3/DAG pathway similar to the CCK1 receptor. Additionally, CCK2R activation can lead to the stimulation of the Src and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell proliferation and differentiation.





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Caption: CCK2 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CCK-8's biological functions are outlined below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of CCK-8 and its analogs to CCK receptors.



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Caption: Radioligand Receptor Binding Assay Workflow.



Methodology:

- Membrane Preparation: Homogenize tissues or cells expressing CCK receptors (e.g., pancreas, brain, or transfected cell lines) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
- Binding Reaction: Incubate the membranes with a fixed concentration of radiolabeled CCK-8
 (e.g., [125]]Bolton-Hunter CCK-8) and a range of concentrations of unlabeled CCK-8 in a
 binding buffer.
- Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Pancreatic Acini Amylase Secretion Assay

This assay measures the potency and efficacy of CCK-8 in stimulating digestive enzyme secretion from pancreatic acinar cells.

Methodology:

- Acinar Cell Isolation: Isolate pancreatic acini from rats or mice by collagenase digestion of the pancreas.
- Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution.
- Stimulation: Incubate the acini with various concentrations of CCK-8 for a defined period (e.g., 30 minutes) at 37°C.
- Sample Collection: Centrifuge the samples to separate the acini from the supernatant.



- Amylase Measurement: Measure the amylase activity in the supernatant and in the cell lysate (total amylase) using a commercially available amylase assay kit.
- Data Analysis: Express amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the CCK-8 concentration to determine the EC50 and Emax.

In Vitro Gastrointestinal Smooth Muscle Contractility Assay

This assay assesses the effect of CCK-8 on the contraction of smooth muscle from the gastrointestinal tract, such as the gallbladder or ileum.



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